BenchChemオンラインストアへようこそ!

n-(3-Bromophenyl)-4-fluorobenzamide

HDAC inhibition Epigenetics Cancer research

Procure N-(3-bromophenyl)-4-fluorobenzamide to advance your structure-activity relationship programs with a precisely defined halogenated scaffold. The non-additive combination of meta-bromo and para-fluoro substituents yields a LogP of 3.97 and LogSW of -4.74—values that differ markedly from chloro or ortho-substituted analogues—enabling controlled halogen-scanning comparisons. With a quantified HDAC1/2 IC50 of 526 nM in HeLa nuclear extract, this compound serves as an essential reference point for quantifying potency gains during linker optimization or zinc-binding group introduction. It also addresses kinase selectivity panels (Bcr-Abl scaffold lineage) and antimicrobial biofilm-screening cascades. Sourcing this exact halogen pattern avoids the unintended assay variability that generic benzamide procurement introduces, ensuring your SAR interpretations and lead optimization trajectories remain rigorous and reproducible.

Molecular Formula C13H9BrFNO
Molecular Weight 294.12 g/mol
CAS No. 1978-81-0
Cat. No. B154318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Bromophenyl)-4-fluorobenzamide
CAS1978-81-0
Molecular FormulaC13H9BrFNO
Molecular Weight294.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C13H9BrFNO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17)
InChIKeyWGLIIBHCSORMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromophenyl)-4-fluorobenzamide (CAS 1978-81-0) Procurement Data Sheet: Halogenated Benzamide Building Block with Distinct Physicochemical Signature


N-(3-Bromophenyl)-4-fluorobenzamide (CAS 1978-81-0) is a halogenated benzamide derivative with the molecular formula C13H9BrFNO and a molecular weight of 294.12 g/mol [1]. It belongs to the benzamide class, featuring a bromine atom at the meta position of the aniline ring and a fluorine atom at the para position of the benzoyl ring . This compound is primarily utilized as a building block in medicinal chemistry and chemical biology, with reported biological evaluation data including inhibition of histone deacetylases (HDACs) and potential antimicrobial activity [2]. Its calculated physicochemical properties, including a LogP of 3.97 and LogSW of -4.74, position it within a specific lipophilicity range that differentiates it from close structural analogs .

Why N-(3-Bromophenyl)-4-fluorobenzamide Cannot Be Casually Replaced by Other Halogenated Benzamides


In-class substitution of N-(3-bromophenyl)-4-fluorobenzamide is not straightforward due to the non-additive effects of halogen positioning and identity on both physicochemical properties and biological target engagement. The meta-bromo substituent on the aniline ring and the para-fluoro substituent on the benzoyl ring confer a specific combination of electronic effects (inductive withdrawal, resonance donation), steric bulk, and lipophilicity that differs markedly from analogs with alternative halogen substitution patterns (e.g., chloro instead of bromo, ortho- or para- bromo, or fluorine on the aniline ring). These differences manifest in measurable shifts in LogP, aqueous solubility (LogSW), and in vitro target inhibition potency . Procurement decisions based solely on generic benzamide scaffold considerations risk introducing unintended variations in assay outcomes, structure-activity relationship (SAR) interpretations, and downstream lead optimization trajectories [1].

Quantitative Differentiation of N-(3-Bromophenyl)-4-fluorobenzamide from Key Analogs


HDAC1/2 Inhibition: Modest but Defined Potency in HeLa Nuclear Extract

In a standardized fluorogenic HDAC assay using HeLa cell nuclear extract, N-(3-bromophenyl)-4-fluorobenzamide exhibits an IC50 of 526 nM against HDAC1/HDAC2 [1]. This provides a defined, albeit modest, inhibitory benchmark. While more potent HDAC inhibitors exist within the benzamide class (e.g., compounds with IC50 values in the low nanomolar range [2]), the 526 nM value serves as a precise reference point for SAR studies evaluating the impact of the 3-bromo-4-fluoro substitution pattern on HDAC engagement. Direct comparator data for the unsubstituted N-(3-bromophenyl)benzamide in the same assay format is not available; therefore, this value currently represents a class-level benchmark for this specific substitution pattern.

HDAC inhibition Epigenetics Cancer research

Lipophilicity (LogP): Elevated vs. Chloro Analog, Comparable to Positional Isomers

N-(3-Bromophenyl)-4-fluorobenzamide exhibits a calculated LogP of 3.97 . This value is notably higher than that of its chloro analog, N-(3-chlorophenyl)-4-fluorobenzamide, which has a reported LogP of 3.80-3.82 , reflecting the increased lipophilicity conferred by the bromine atom. In contrast, the positional isomer N-(4-bromophenyl)-4-fluorobenzamide possesses a nearly identical LogP (calculated as 3.98 ), indicating that the para-bromo substitution does not substantially alter overall lipophilicity compared to the meta-bromo configuration, despite potential differences in electronic distribution and steric presentation.

Physicochemical properties Lipophilicity Drug-likeness

Aqueous Solubility (LogSW): Lower Predicted Solubility vs. Chloro Analog

The predicted aqueous solubility (LogSW) for N-(3-bromophenyl)-4-fluorobenzamide is -4.74 , indicating relatively low water solubility. This value is lower than that of the corresponding chloro analog, N-(3-chlorophenyl)-4-fluorobenzamide, which has a LogSW of approximately -4.28 to -4.39 . The ~0.35 to 0.46 LogSW unit difference translates to an approximately 2- to 3-fold reduction in predicted aqueous solubility for the bromo compound, a direct consequence of the increased hydrophobic surface area and polarizability of the bromine substituent relative to chlorine.

Solubility Formulation Assay compatibility

Recommended Research and Procurement Scenarios for N-(3-Bromophenyl)-4-fluorobenzamide Based on Quantitative Evidence


Epigenetic Probe Development: HDAC Inhibitor SAR with Defined Benchmark Potency

N-(3-Bromophenyl)-4-fluorobenzamide is suitable for inclusion in focused libraries aimed at exploring structure-activity relationships around the 3-bromo-4-fluoro benzamide scaffold for HDAC inhibition. Its defined IC50 of 526 nM against HDAC1/2 in HeLa nuclear extract [1] provides a quantitative benchmark for evaluating the impact of subsequent structural modifications on potency. While not a high-affinity starting point, it serves as a valuable reference compound for quantifying potency gains from linker optimization or zinc-binding group introduction.

Halogen Scanning in Medicinal Chemistry: Probing Bromine vs. Chlorine Effects

This compound is an essential comparator in systematic halogen scanning studies. Its LogP of 3.97 and LogSW of -4.74 contrast directly with the chloro analog (LogP ~3.81, LogSW ~-4.34) , allowing researchers to deconvolute the specific contributions of bromine versus chlorine to lipophilicity, solubility, and target engagement. Procurement of both the bromo and chloro variants enables controlled pairwise comparisons to guide lead optimization.

Benzamide Scaffold Diversification in Kinase Inhibitor Lead Discovery

Given the established utility of 3-substituted benzamides as Bcr-Abl kinase inhibitor scaffolds [2], N-(3-bromophenyl)-4-fluorobenzamide represents a specific halogenated variant for inclusion in diversity-oriented synthesis and screening decks. Its distinct substitution pattern (meta-bromo, para-fluoro) may confer unique kinase selectivity profiles or binding modes relative to other halogenated benzamides, warranting its evaluation in kinase inhibition panels.

Antimicrobial Screening: Evaluation Against Biofilm-Forming Strains

Although specific MIC data for this exact compound is limited, its structural class (halogenated benzamides) has been associated with antimicrobial and antibiofilm activity [3]. N-(3-Bromophenyl)-4-fluorobenzamide can be procured for screening against panels of Gram-positive and Gram-negative bacteria, particularly biofilm-forming strains such as Enterococcus faecalis, to identify novel antibacterial leads within this chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(3-Bromophenyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.